molecular formula C24H21F3N4O3 B12171892 6-(3,4-Dimethoxyphenyl)-9-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

6-(3,4-Dimethoxyphenyl)-9-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

Cat. No.: B12171892
M. Wt: 470.4 g/mol
InChI Key: HUAVMMRCZCUMBJ-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-9-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a trifluoromethyl group, a triazole ring, and a quinazoline core. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)-9-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . This multi-component reaction is known for its broad substrate scope, high efficiency, and scalability .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-mediated, catalyst-free synthesis techniques. For example, performing the reaction in a microwave medium at 140°C can yield the desired product with high efficiency . This method is advantageous due to its reduced reaction time and higher yields compared to conventional heating methods.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-9-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, the compound has shown potential as an inhibitor of various enzymes and receptors. Its trifluoromethyl group enhances its binding affinity and selectivity towards biological targets .

Medicine

Medically, the compound is being investigated for its potential use in treating diseases such as cancer and diabetes. Its ability to inhibit specific molecular pathways makes it a promising candidate for drug development .

Industry

In the industrial sector, the compound is used in the development of advanced materials with unique properties. Its stability and reactivity make it suitable for applications in electronics and nanotechnology .

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)-9-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting key biological pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(3,4-Dimethoxyphenyl)-9-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol lies in its combination of a quinazoline core with a trifluoromethyl group and a triazole ring. This unique structure imparts enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H21F3N4O3

Molecular Weight

470.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-9-phenyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C24H21F3N4O3/c1-33-18-9-8-14(12-19(18)34-2)15-10-16-20(17(32)11-15)21(13-6-4-3-5-7-13)31-23(28-16)29-22(30-31)24(25,26)27/h3-9,12,15,21H,10-11H2,1-2H3,(H,28,29,30)

InChI Key

HUAVMMRCZCUMBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(N4C(=NC(=N4)C(F)(F)F)N3)C5=CC=CC=C5)C(=O)C2)OC

Origin of Product

United States

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